Octadecyldimethyl(3-triethoxysilylpropyl)ammonium
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Overview
Description
Octadecyldimethyl(3-triethoxysilylpropyl)ammonium: is a quaternary ammonium compound that combines the properties of a long alkyl chain with a silane group. This unique structure allows it to function as a surfactant and a coupling agent, making it useful in various applications, including surface modification, antimicrobial treatments, and as an additive in coatings and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyldimethyl(3-triethoxysilylpropyl)ammonium typically involves the reaction of octadecyldimethylamine with 3-chloropropyltriethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Reactants: Octadecyldimethylamine and 3-chloropropyltriethoxysilane.
Conditions: Anhydrous solvent (e.g., toluene), reflux temperature, and a catalyst such as triethylamine.
Procedure: The reactants are mixed and heated under reflux for several hours.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a constant supply of reactants and removal of products, ensuring optimal reaction conditions.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silane group. Common reagents include alcohols, amines, and thiols.
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The long alkyl chain can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Substitution: Alcohols, amines, thiols, typically under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products:
Hydrolysis Products: Silanols and siloxanes.
Substitution Products: Alkoxysilanes, aminosilanes, and thiolsilanes.
Oxidation Products: Carboxylic acids.
Reduction Products: Alkanes.
Scientific Research Applications
Chemistry:
Surface Modification: Used to modify the surface properties of materials, making them hydrophobic or antimicrobial.
Catalysis: Acts as a catalyst or catalyst support in various chemical reactions.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and preservatives.
Medicine:
Drug Delivery: Used in the formulation of drug delivery systems to enhance the stability and bioavailability of drugs.
Industry:
Coatings and Adhesives: Improves the adhesion and durability of coatings and adhesives.
Textile Treatment: Used in textile treatments to impart antimicrobial properties and improve fabric durability.
Mechanism of Action
Mechanism: The antimicrobial activity of octadecyldimethyl(3-triethoxysilylpropyl)ammonium is primarily due to its ability to disrupt microbial cell membranes. The long alkyl chain inserts into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis .
Molecular Targets and Pathways:
Cell Membrane: The primary target is the microbial cell membrane.
Pathways: Disruption of the lipid bilayer, leading to leakage of cellular contents and cell death.
Comparison with Similar Compounds
- Octadecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride
- Dimethyloctadecyl(3-trimethoxysilylpropyl)ammonium chloride
- Octadecyldimethyl(3-trihydroxysilylpropyl)ammonium chloride
Comparison:
- Octadecyldimethyl(3-triethoxysilylpropyl)ammonium vs. Octadecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride : The triethoxysilyl group provides better hydrolytic stability compared to the trimethoxysilyl group.
- Dimethyloctadecyl(3-trimethoxysilylpropyl)ammonium chloride : Similar structure but different alkyl chain length, affecting its surface activity and antimicrobial properties.
- Octadecyldimethyl(3-trihydroxysilylpropyl)ammonium chloride : The trihydroxysilyl group offers different reactivity and hydrolytic behavior compared to the triethoxysilyl group .
Properties
CAS No. |
102630-46-6 |
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Molecular Formula |
C29H64NO3Si+ |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
dimethyl-octadecyl-(3-triethoxysilylpropyl)azanium |
InChI |
InChI=1S/C29H64NO3Si/c1-7-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(5,6)28-26-29-34(31-8-2,32-9-3)33-10-4/h7-29H2,1-6H3/q+1 |
InChI Key |
ADUSEOXLGLLZKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
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